1H-Imidazole, 1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenylmethyl]-
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Overview
Description
1H-Imidazole, 1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenylmethyl]- is a chemical compound with the molecular formula C17H26N2O2Si. This compound is part of the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1H-Imidazole, 1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenylmethyl]- typically involves the reaction of imidazole with a silylating agent and a benzylating agent. The reaction conditions often require the use of a base and an appropriate solvent to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
1H-Imidazole, 1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenylmethyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of oxygen atoms .
Scientific Research Applications
1H-Imidazole, 1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenylmethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenylmethyl]- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1H-Imidazole, 1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenylmethyl]- can be compared with other similar compounds, such as:
- 1H-Imidazole, 1-[ [(1,1-dimethylethyl)dimethylsilyl]oxymethyl]- : This compound has a methoxy group on the phenyl ring, which can influence its chemical properties and potential uses .
1H-Imidazole, 1-(phenylmethyl)-: This compound has a similar structure but lacks the silyl and tert-butyl groups, which can affect its reactivity and applications.
The uniqueness of 1H-Imidazole, 1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenylmethyl]- lies in its specific functional groups, which confer distinct reactivity and versatility in various applications .
Properties
CAS No. |
410097-82-4 |
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Molecular Formula |
C16H24N2OSi |
Molecular Weight |
288.46 g/mol |
IUPAC Name |
tert-butyl-[imidazol-1-yl(phenyl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C16H24N2OSi/c1-16(2,3)20(4,5)19-15(18-12-11-17-13-18)14-9-7-6-8-10-14/h6-13,15H,1-5H3 |
InChI Key |
UVRFHBHIZCAIGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C1=CC=CC=C1)N2C=CN=C2 |
Origin of Product |
United States |
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